molecular formula C10H6Na2O7S2 B1595946 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt CAS No. 842-19-3

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

Cat. No.: B1595946
CAS No.: 842-19-3
M. Wt: 348.3 g/mol
InChI Key: IEXIPYCHASVPFD-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt (CAS RN: 118-32-1), also known as gamma acid or β-naphthol-γ-disulfonic acid, is a naphthalene derivative with two sulfonic acid groups at positions 1 and 3 and a hydroxyl group at position 7 . Its molecular formula is C₁₀H₆O₇S₂·2Na, and it is widely used as an intermediate in the synthesis of azo dyes, particularly for textile and biological staining applications . The compound exhibits high water solubility due to its anionic sulfonate groups, making it suitable for aqueous reaction systems .

Properties

IUPAC Name

disodium;7-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXIPYCHASVPFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061206
Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
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Molecular Weight

348.3 g/mol
Source PubChem
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CAS No.

842-19-3
Record name Disodium 2-hydroxy-6,8-naphthalenedisulfonate
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, sodium salt (1:2)
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Record name 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
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Record name Disodium 7-hydroxynaphthalene-1,3-disulphonate
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Record name DISODIUM 2-HYDROXY-6,8-NAPHTHALENEDISULFONATE
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Preparation Methods

The preparation of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves several synthetic routes. One common method includes the sulfonation of 7-hydroxy-1,3-naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt involves its interaction with molecular targets through its sulfonic acid and hydroxyl groups. These functional groups enable the compound to form strong interactions with various biomolecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1,5-Naphthalenedisulfonic Acid Disodium Salt
  • Structure : Sulfonic acid groups at positions 1 and 5; lacks a hydroxyl group.
  • Applications : Used in uranyl ion coordination chemistry. Evidence shows it can be replaced by 1,3-benzenedisulfonic acid disodium salt in forming [(UO₂)₃(mL)(O)₂(OH)(H₂O)] complexes, indicating similar ligand behavior in metal coordination .
  • Key Difference : The absence of a hydroxyl group reduces its utility in azo dye synthesis compared to the 7-hydroxy derivative.
2,6-Naphthalenedisulfonic Acid Disodium Salt
  • Structure : Sulfonic acid groups at positions 2 and 6.
  • Applications: Key precursor for synthesizing 2,6-dihydroxy naphthalene via high-temperature alkali fusion.
  • Key Difference : The 2,6-substitution pattern favors applications in polymer intermediates rather than dyes.
G Acid (2-Naphthol-6,8-Disulfonic Acid)
  • Structure : Hydroxyl group at position 2 and sulfonic acid groups at positions 6 and 8 (dipotassium salt: CAS 842-18-2).
  • Applications : Positional isomer of gamma acid; used in dye manufacturing but with distinct solubility and reactivity due to sulfonate positioning .
  • Key Difference : The 2-hydroxyl group in G acid enables different azo coupling sites compared to the 7-hydroxyl group in gamma acid .

Azo Dye Derivatives

Acid Orange 10 (CAS 1936-15-8)
  • Structure : Derived from gamma acid with an azo group (-N=N-) linking a phenyl group to position 7.
  • Applications : Used as a biological stain (Orange G) and textile dye. Its synthesis involves diazotization and coupling reactions, leveraging the hydroxyl group at position 7 .
  • Key Difference : The azo group introduces chromophoric properties absent in the parent compound.
C.I. Acid Red 85 (CAS 3567-65-5)
  • Structure : Complex azo derivative with additional sulfonyl and biphenyl groups.
  • Applications: High-purity dye for specialized staining.
  • Key Difference : Extended conjugation and substituents enhance lightfastness but increase environmental risks .

Coordination Chemistry and Anionic Donors

Anthraquinone-2,6-Disulfonic Acid Disodium Salt (Na₂ada)
  • Structure: Anthraquinone core with sulfonic acid groups at positions 2 and 6.
  • Applications : Forms 3D supramolecular coordination complexes (e.g., Mn(dpp)₂(H₂O)₄(H₂O)) via hydrogen bonding and π-π interactions.
  • Key Difference: The anthraquinone moiety provides π-conjugation absent in gamma acid, influencing electronic properties and metal-binding behavior .
3-Hydroxy-Naphthalene-2,7-Disulfonic Acid Disodium Salt (CAS 135-51-3)
  • Structure : Hydroxyl at position 3 and sulfonic acids at 2 and 7.
  • Applications : Less common in dyes; used in niche chemical syntheses.

Physicochemical and Regulatory Comparisons

Table 1: Comparative Data for Selected Compounds
Compound Name CAS RN Molecular Formula Key Functional Groups Applications
1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt 118-32-1 C₁₀H₆Na₂O₇S₂ -OH (C7), -SO₃⁻ (C1, C3) Azo dyes, biological stains
1,5-Naphthalenedisulfonic acid disodium salt - C₁₀H₆Na₂O₆S₂ -SO₃⁻ (C1, C5) Uranyl coordination
G acid (dipotassium salt) 842-18-2 C₁₀H₆K₂O₇S₂ -OH (C2), -SO₃⁻ (C6, C8) Dye intermediate
Acid Orange 10 1936-15-8 C₁₆H₁₀N₂Na₂O₇S₂ -OH (C7), -N=N- (C8) Textile dye, staining
3-Hydroxy-naphthalene-2,7-disulfonic acid disodium salt 135-51-3 C₁₀H₆Na₂O₇S₂ -OH (C3), -SO₃⁻ (C2, C7) Chemical synthesis

Biological Activity

1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt (CAS Number: 130-25-4) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene core with two sulfonic acid groups and a hydroxyl group. Its molecular formula is C10H8O6S2C_{10}H_{8}O_{6}S_{2} with a molecular weight of approximately 302.30 g/mol. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for various biological applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

2. Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have indicated that 1,3-naphthalenedisulfonic acid can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that 1,3-naphthalenedisulfonic acid may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process .

The mechanism by which 1,3-naphthalenedisulfonic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The compound could potentially bind to receptors involved in inflammation and immune responses, altering their activity.
  • Reactive Oxygen Species (ROS) Scavenging : The hydroxyl group may contribute to its ability to neutralize ROS.

Case Studies

Several case studies have highlighted the biological activities of 1,3-naphthalenedisulfonic acid:

  • Study on Antibacterial Activity : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antibacterial agents.
  • Oxidative Stress Research : In a model of oxidative stress induced by hydrogen peroxide, cells treated with 1,3-naphthalenedisulfonic acid showed significantly reduced levels of oxidative damage markers compared to untreated controls .

Data Summary

Biological Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt
Reactant of Route 2
1,3-Naphthalenedisulfonic acid, 7-hydroxy-, disodium salt

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